2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Descripción

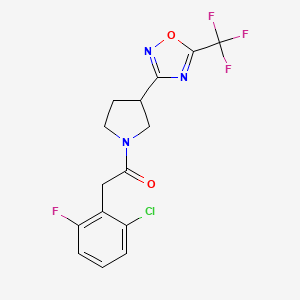

This compound features a 2-chloro-6-fluorophenyl group linked to a pyrrolidine ring substituted with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. The trifluoromethyl (CF₃) group on the oxadiazole ring enhances lipophilicity and metabolic stability, while the chloro-fluoro substitution on the phenyl ring may influence electronic properties and binding interactions in biological systems .

Propiedades

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF4N3O2/c16-10-2-1-3-11(17)9(10)6-12(24)23-5-4-8(7-23)13-21-14(25-22-13)15(18,19)20/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYBXRVOLCWKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a trifluoromethyl ketone under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

Substitution on the Phenyl Ring:

Coupling with Pyrrolidine: The final step involves coupling the oxadiazole and substituted phenyl intermediates with a pyrrolidine derivative under conditions that promote nucleophilic substitution or addition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its functional groups can be utilized in the design of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Impact of Heterocyclic Rings: The pyrrolidine-oxadiazole system in the target compound contrasts with the piperazine-pyridazine system in the analog from . Piperazine rings generally increase aqueous solubility due to their basic nitrogen atoms, whereas pyrrolidine-oxadiazole combinations may enhance membrane permeability due to higher lipophilicity .

Electronic Effects of Substituents:

- The trifluoromethyl group on the oxadiazole ring (target compound) provides strong electron-withdrawing effects, which may stabilize the oxadiazole ring and modulate interactions with hydrophobic binding pockets in biological targets. This contrasts with the cyclopropyl group in the pyridazine analog (), which is less electronegative and may alter steric interactions .

Synthetic Considerations:

- Synthesis of the pyridazine analog () likely involves coupling α-halogenated ketones with substituted piperazines, similar to methods described in (using sodium ethoxide as a base). In contrast, the target compound’s oxadiazole-pyrrolidine core may require cyclization reactions under controlled conditions .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Oxadiazole rings are generally resistant to oxidative metabolism, whereas hydroxylated pyrrolidines () may undergo glucuronidation or oxidation, reducing bioavailability .

Actividad Biológica

The compound 2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 466.736 g/mol. The structure features a chloro-fluorophenyl ring and a pyrrolidine moiety linked to a trifluoromethyl-substituted oxadiazole, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specifically, studies have shown that derivatives of 1,2,4-oxadiazoles can display significant cytotoxicity against various cancer cell lines.

Anticancer Activity

A series of studies have evaluated the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity Studies : One study reported that oxadiazole derivatives showed IC50 values ranging from to against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis through pathways involving p53 activation and caspase-3 cleavage. These pathways are critical for programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chloro and Fluoro Substituents : The presence of halogen atoms enhances lipophilicity and may improve binding affinity to biological targets.

- Oxadiazole Ring : The trifluoromethyl group on the oxadiazole ring is crucial for enhancing the compound's electron-withdrawing ability, which in turn increases its reactivity and potential bioactivity .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against melanoma cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Another investigation into pyrrolidine derivatives revealed their ability to selectively inhibit carbonic anhydrases associated with tumor growth at nanomolar concentrations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 0.12 - 2.78 | Apoptosis via p53 and caspase activation |

| Antitumor | A549 | 15.63 | Induction of apoptosis |

| Selective Inhibition | hCA IX | 0.089 | Carbonic anhydrase inhibition |

Q & A

What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Basic Research Question

The compound’s synthesis involves introducing fluorinated and trifluoromethyl groups onto aromatic systems, which often require precise control of reaction kinetics. A common method for similar fluorinated pyridines involves fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures . Challenges include low yields due to competing side reactions (e.g., dehalogenation) and stability issues with the oxadiazole ring. Optimization strategies:

- Use anhydrous conditions to minimize hydrolysis of intermediates.

- Monitor reaction progress via HPLC or LC-MS to identify side products early.

- Adjust stoichiometry of fluorinating agents to reduce byproduct formation .

How can structural characterization resolve ambiguities in NMR data for this compound?

Advanced Research Question

The trifluoromethyl and oxadiazole groups create complex splitting patterns in and NMR spectra. For example, coupling between the fluorophenyl and oxadiazole protons may lead to overlapping signals. Methodological approaches:

- Perform 2D NMR (e.g., - HSQC, -COSY) to assign peaks unambiguously .

- Compare experimental data with computational predictions (DFT-based NMR simulations) .

- Use X-ray crystallography (if crystals are obtainable) to confirm stereochemistry, as done for related fluorinated pyrrolidine derivatives .

What experimental design considerations are critical for assessing biological activity?

Basic Research Question

Biological assays require careful control of compound stability. For instance, organic degradation in aqueous buffers (observed in HSI studies) can skew IC values . Recommendations:

- Pre-test compound stability in assay media via LC-MS over 24–48 hours.

- Include continuous cooling (e.g., 4°C) during long-term experiments to slow degradation .

- Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding specificity.

How can conflicting solubility data be reconciled during formulation studies?

Advanced Research Question

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from aggregation or polymorphic forms. Strategies:

- Perform dynamic light scattering (DLS) to detect nanoaggregates in solution.

- Screen co-solvents (e.g., PEG-400, cyclodextrins) to improve bioavailability .

- Use differential scanning calorimetry (DSC) to identify polymorphs affecting solubility .

What computational methods are suitable for predicting the compound’s metabolic pathways?

Advanced Research Question

The fluorophenyl and oxadiazole moieties are potential sites for oxidative metabolism. Methodological workflow:

- Employ in silico tools like GLORY or GLORYx to predict Phase I/II metabolites .

- Validate predictions with microsomal stability assays (human/rat liver microsomes).

- Cross-reference with fragmentation patterns in high-resolution LC-MS/MS data .

How can reaction yields be improved for the pyrrolidine-oxadiazole core?

Basic Research Question

The pyrrolidine-oxadiazole linkage is prone to ring-opening under acidic conditions. Mitigation strategies:

- Use non-polar solvents (e.g., toluene) for cyclization steps to minimize protonation .

- Introduce protecting groups (e.g., Boc) on the pyrrolidine nitrogen during synthesis .

- Optimize microwave-assisted synthesis to reduce reaction time and side reactions .

What are the limitations of using spectroscopic data alone for purity assessment?

Advanced Research Question

NMR and UV-Vis may fail to detect low-abundance impurities (e.g., regioisomers). Complementary methods:

- Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities .

- Perform elemental analysis (EA) to verify stoichiometry of C, H, N, F, and Cl .

- Use mass spectrometry imaging (MSI) to detect spatial heterogeneity in solid-state samples .

How can fluorination efficiency be quantified in multi-step syntheses?

Basic Research Question

Fluorination steps often suffer from incomplete conversion. Analytical solutions:

- Track NMR signal integration relative to internal standards (e.g., trifluoroacetate) .

- Use isotopic labeling (e.g., ) with gamma counting for radiochemical yield determination .

- Employ kinetic modeling (e.g., Arrhenius plots) to identify temperature-dependent bottlenecks .

What strategies address discrepancies between in vitro and in vivo activity data?

Advanced Research Question

Poor correlation may stem from off-target binding or pharmacokinetic issues. Approaches:

- Conduct plasma protein binding assays to assess free drug concentration .

- Use transgenic animal models to isolate target-specific effects.

- Perform metabolomics profiling to identify inhibitory metabolites .

How can the compound’s stability under varying pH conditions be systematically evaluated?

Basic Research Question

Degradation pathways (e.g., hydrolysis of the oxadiazole ring) depend on pH. Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.